1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone
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Overview
Description
1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is a complex organic compound that features a benzodioxole ring fused with a pyrimidinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the hydrazone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxaldoxime: This compound is structurally similar but features an oxime group instead of a hydrazone.
6-Bromo-1,3-benzodioxole-5-carbaldehyde: This compound has a bromine substituent on the benzodioxole ring, which can alter its reactivity and biological activity.
Uniqueness
1,3-Benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole and pyrimidinyl hydrazone moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-17-12(6-13(19)18(2)14(17)20)16-15-7-9-3-4-10-11(5-9)22-8-21-10/h3-7,16H,8H2,1-2H3/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBVIXRLVCKDD-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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